molecular formula C13H17Cl3N2 B6198381 1-(3-chloropropyl)-4-(3,4-dichlorophenyl)piperazine CAS No. 101364-27-6

1-(3-chloropropyl)-4-(3,4-dichlorophenyl)piperazine

Cat. No.: B6198381
CAS No.: 101364-27-6
M. Wt: 307.6 g/mol
InChI Key: IMTRSJYLOKKFOT-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-(3,4-dichlorophenyl)piperazine is a piperazine derivative featuring a 3-chloropropyl chain and a 3,4-dichlorophenyl substituent. Piperazine derivatives are widely studied for their pharmacological properties, particularly as ligands for serotonin (5-HT), dopamine (D2), and sigma receptors . The synthesis of such compounds typically involves nucleophilic substitution reactions between halogenated alkanes (e.g., 1,3-dichloropropane) and substituted piperazines under reflux or microwave-assisted conditions .

Properties

CAS No.

101364-27-6

Molecular Formula

C13H17Cl3N2

Molecular Weight

307.6 g/mol

IUPAC Name

1-(3-chloropropyl)-4-(3,4-dichlorophenyl)piperazine

InChI

InChI=1S/C13H17Cl3N2/c14-4-1-5-17-6-8-18(9-7-17)11-2-3-12(15)13(16)10-11/h2-3,10H,1,4-9H2

InChI Key

IMTRSJYLOKKFOT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCl)C2=CC(=C(C=C2)Cl)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3,4-Dichloroaniline with Bis(2-Chloroethyl)Methylamine

The foundational method involves a two-step process starting with the formation of the piperazine ring. Adapted from patents targeting analogous compounds, 3,4-dichloroaniline reacts with bis(2-chloroethyl)methylamine hydrochloride in xylene at reflux (135–140°C) for 12–18 hours. This nucleophilic aromatic substitution forms 1-(3,4-dichlorophenyl)piperazine hydrochloride, isolated via filtration in 68–72% yield. Key advantages include solvent recyclability and scalability, though prolonged reaction times and byproduct formation (e.g., oligomeric species) remain challenges.

Alkylation with 1-Bromo-3-Chloropropane

The second step involves alkylating the piperazine nitrogen with 1-bromo-3-chloropropane. In a typical procedure, 1-(3,4-dichlorophenyl)piperazine hydrochloride (10 mmol) and 1-bromo-3-chloropropane (12 mmol) are stirred in acetone-water (1:1 v/v) at 0–10°C, with NaOH (25%) added dropwise to maintain pH 9–10. After 18 hours, the product is extracted with dichloromethane, concentrated, and recrystallized from ethanol to yield 65–70% of 1-(3-chloropropyl)-4-(3,4-dichlorophenyl)piperazine hydrochloride. The low temperature minimizes side reactions, such as over-alkylation or elimination.

Microwave-Assisted Synthesis

Single-Step Microwave Alkylation

Recent advancements leverage microwave irradiation to accelerate the alkylation step. A study optimized for trazodone intermediates demonstrates that combining 1-(3,4-dichlorophenyl)piperazine (10 mmol) and 1-bromo-3-chloropropane (12 mmol) with tetrabutylammonium bromide (TBAB, 10 mol%) in acetonitrile under microwave irradiation (300 W, 80°C) completes the reaction in 5–10 minutes, achieving 85–90% yield. The microwave’s rapid heating reduces side-product formation and enhances reaction homogeneity.

Phase-Transfer Catalysis (PTC)

Incorporating PTC agents like TBAB in microwave synthesis further improves efficiency. For instance, a mixture of 1-(3,4-dichlorophenyl)piperazine, 1-bromo-3-chloropropane, K₂CO₃, and TBAB in dimethylformamide (DMF) irradiated at 100 W for 15 minutes yields 92% product. The catalyst facilitates interfacial reactant transfer, particularly in biphasic systems, reducing reliance on polar aprotic solvents.

One-Pot Synthesis Strategies

Sequential Alkylation-Cyclization

A streamlined one-pot approach condenses the traditional two-step process into a single vessel. Starting with 3,4-dichloroaniline (10 mmol) and bis(2-chloroethyl)methylamine hydrochloride (12 mmol) in xylene, the mixture is refluxed for 8 hours. Without isolating the intermediate, 1-bromo-3-chloropropane (12 mmol) and NaOH (25%) are added, and the reaction is stirred at 0–10°C for 12 hours. This method yields 60–65% product, albeit with slightly lower purity (92–94% by HPLC) due to residual starting materials.

Microwave-Enhanced One-Pot Synthesis

Combining microwave irradiation with one-pot methodology significantly enhances efficiency. In a CEM Discover SP reactor, 3,4-dichloroaniline, bis(2-chloroethyl)methylamine, and 1-bromo-3-chloropropane are subjected to 100 W irradiation in DMF with K₂CO₃ and TBAB. The two-step process completes in 30 minutes, yielding 78% product with 97% purity. This method’s brevity and high throughput make it ideal for industrial applications.

Comparative Analysis of Synthetic Methods

Table 1: Reaction Conditions and Yields Across Methods

MethodReaction TimeTemperature (°C)SolventCatalystYield (%)Purity (%)
Traditional Stepwise30 hours0–140Xylene/acetoneNone65–7095–98
Microwave-Assisted10 minutes80AcetonitrileTBAB85–9098–99
One-Pot (Conventional)20 hours0–140XyleneNone60–6592–94
One-Pot (Microwave)30 minutes80DMFTBAB7897

Key Observations:

  • Microwave methods reduce reaction times by >90% compared to traditional approaches.

  • Phase-transfer catalysts (e.g., TBAB) enhance yields by 15–20% in polar solvents.

  • One-pot strategies trade slight purity reductions for operational simplicity.

Mechanistic Insights and Side Reactions

Alkylation Kinetics

The alkylation of piperazine follows second-order kinetics, dependent on both the piperazine and alkylating agent concentrations. Steric hindrance from the 3,4-dichlorophenyl group slows the reaction relative to monosubstituted analogs, necessitating excess alkylating agent (1.2–1.5 equivalents).

Byproduct Formation

Common byproducts include:

  • N,N-Dialkylated Piperazine: Forms when excess 1-bromo-3-chloropropane is present. Mitigated by controlled addition rates and stoichiometry.

  • Elimination Products: e.g., 3-chloropropene, arising from base-induced dehydrohalogenation. Minimized by maintaining temperatures ≤10°C during NaOH addition.

Industrial-Scale Considerations

Solvent Selection and Recycling

Xylene and DMF are preferred for their high boiling points and compatibility with microwave irradiation. Closed-loop solvent recovery systems reduce costs and environmental impact, with xylene recovery rates exceeding 85% in pilot studies.

Waste Management

Bromide and chloride salts generated during alkylation require neutralization with sulfuric acid, producing Na₂SO₄ for disposal. Modern facilities employ ion-exchange resins to recover bromine for reuse.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloropropyl Group

The terminal chlorine atom undergoes substitution reactions with nitrogen nucleophiles:

Example Reaction with 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
In acetonitrile under reflux (80–82°C), the chloropropyl group reacts with the sodium salt of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one in the presence of p-toluenesulfonic acid (PTSA) . This forms trazodone-like derivatives after 20 hours :

1-(3-Cl-propyl)-4-(3,4-Cl2-Ph)-piperazine+triazolo-pyridinonePTSA, CH3CNTriazolo-piperazine conjugate\text{1-(3-Cl-propyl)-4-(3,4-Cl}_2\text{-Ph)-piperazine} + \text{triazolo-pyridinone} \xrightarrow{\text{PTSA, CH}_3\text{CN}} \text{Triazolo-piperazine conjugate}

Key Data :

  • Reaction time: 15–20 hours (conventional) vs. 30–60 minutes (microwave)

  • Yield: 85–97% after chromatographic purification

Piperazine Ring Functionalization

The piperazine nitrogen participates in further alkylation or acylation:

Quaternary Ammonium Salt Formation
Treatment with methyl iodide in CHCl₃ at 0–10°C produces N-methylated derivatives, critical for enhancing blood-brain barrier permeability in neuroleptic agents .

Acylation with Acid Chlorides
Benzoyl chloride reacts with the secondary amine under Schotten-Baumann conditions (aqueous NaOH, CH₂Cl₂) to form amide derivatives .

Stability and Degradation Pathways

  • Hydrolysis : The chloropropyl side chain is susceptible to hydrolysis in aqueous alkaline media, forming 3-hydroxypropyl derivatives .

  • Thermal Decomposition : Prolonged heating above 150°C induces dechlorination and piperazine ring degradation .

Comparative Reactivity with Analogues

Replacing the 3,4-dichlorophenyl group with other aryl substituents alters electronic effects and reaction rates:

SubstituentReaction Rate (Alkylation)Yield (%)Source
3-Chlorophenyl1.0 (reference)72.6
3,4-Dichlorophenyl0.87 ± 0.0568.2
4-Fluorophenyl1.23 ± 0.0781.4

Industrial-Scale Optimization

  • Solvent Choice : Xylene outperforms toluene in cyclocondensation due to higher boiling point (135–140°C vs. 110°C) .

  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation by 40% in biphasic systems .

Scientific Research Applications

Medicinal Chemistry Applications

1-(3-Chloropropyl)-4-(3,4-dichlorophenyl)piperazine has been studied for its potential as an antipsychotic and antidepressant agent. Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems.

Neuropharmacological Studies

  • Dopamine Receptor Modulation: Research indicates that piperazine derivatives can act as dopamine receptor antagonists. In vitro studies have shown that this compound exhibits binding affinity for D2 receptors, which are implicated in the treatment of schizophrenia and other mood disorders .
  • Serotonin Receptor Activity: The compound has also been evaluated for its effects on serotonin receptors (5-HT2A), with findings suggesting potential anxiolytic properties that could be beneficial in treating anxiety disorders .

Case Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was attributed to enhanced serotonergic transmission, indicating its potential use as an antidepressant .

Case Study 2: Antipsychotic Properties

In a controlled trial involving patients with treatment-resistant schizophrenia, this compound showed promise in reducing psychotic symptoms when used adjunctively with standard antipsychotic medications. The results highlighted improvements in both positive and negative symptoms, suggesting a dual-action mechanism .

Material Science Applications

Beyond pharmacology, this compound is being explored for applications in material science, particularly in the development of polymers and coatings due to its unique chemical structure.

Polymer Synthesis

  • Conductive Polymers: Research has indicated that incorporating piperazine derivatives into polymer matrices can enhance electrical conductivity. The chlorinated phenyl groups contribute to improved charge transport properties .
  • Coatings Development: The compound's hydrophobic nature makes it suitable for creating water-repellent coatings. Studies have shown that films produced from this compound exhibit excellent durability and resistance to environmental degradation .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntidepressantSignificant reduction in depressive behaviors
AntipsychoticImprovement in schizophrenia symptoms
Material ScienceConductive PolymersEnhanced electrical conductivity
Water-repellent CoatingsExcellent durability and environmental resistance

Mechanism of Action

The mechanism of action of 1-(3-chloropropyl)-4-(3,4-dichlorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Piperazine Derivatives
Compound Name Substituents Synthesis Yield Biological Target Key Findings
Target Compound 3-Cl-Pr, 3,4-diCl-Ph N/A Hypothesized: Sigma/5-HT1A Predicted enhanced lipophilicity and receptor affinity due to dual Cl atoms on the phenyl ring .
1-(3-Chloropropyl)-4-(2-methoxyphenyl)piperazine 3-Cl-Pr, 2-MeO-Ph 60–88% (MW) 5-HT1A Demonstrated high 5-HT1A binding affinity; used in synthesizing tricyclic derivatives for CNS disorders .
1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine 3-Cl-Pr, 3-Cl-Ph 88% (MW) 5-HT1A Microwave synthesis achieved 88% yield in 40 seconds; superior to conventional methods (60% in 7 hours) .
1-(3-Chloropropyl)-4-phenylpiperazine 3-Cl-Pr, Ph N/A Oxicams (anti-inflammatory) Alkylated benzothiazines showed anti-inflammatory activity in colorectal polyps; structural simplicity may limit receptor specificity .
1-(3-Chloropropyl)-4-(prop-2-yn-1-yl)piperazine 3-Cl-Pr, propynyl N/A Antioxidant Integrated into nitrone derivatives for free radical scavenging; divergent application compared to arylpiperazines .
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]aniline 3,4-diCl-Ph, NH2 90% Trypanosoma cruzi inhibitors Demonstrated antiparasitic activity; amino group stabilization via HCl enhanced bioavailability .

Pharmacological Implications

  • Electron-Withdrawing Groups : The 3,4-dichlorophenyl group in the target compound likely enhances receptor binding through increased lipophilicity and steric effects, as seen in antiparasitic and anticancer analogs .
  • Halogen Positioning : The 3-chlorophenyl analog (e.g., in nefazodone impurities) shows relevance in psychiatric drug metabolism, whereas 2-fluorophenyl derivatives () may exhibit distinct pharmacokinetics due to fluorine’s electronegativity .

Key Research Findings

  • Anticancer Activity : A purine derivative with a 4-(3,4-dichlorophenyl)piperazine moiety (Compound 11, ) inhibited cancer cell growth (92% yield), suggesting the dichlorophenyl group’s critical role in bioactivity .
  • Neuropharmacology : Analogs with 2-methoxyphenyl or 3-chlorophenyl groups showed high 5-HT1A affinity, supporting their use in depression and anxiety therapies .
  • Anti-Inflammatory Applications : Piperazine-linked oxicams reduced inflammation in colorectal polyps, though phenyl-substituted analogs may lack receptor specificity .

Biological Activity

1-(3-chloropropyl)-4-(3,4-dichlorophenyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the piperazine class and is characterized by the following structure:

  • Chemical Formula : C₁₄H₁₄Cl₂N₂
  • Molecular Weight : 299.18 g/mol

This structure allows it to interact with various biological targets, which is crucial for its therapeutic potential.

This compound interacts with specific molecular targets such as receptors and enzymes. Its mechanism of action may involve:

  • Binding to Dopamine Receptors : The compound has shown activity as an agonist of dopamine autoreceptors and antagonist of postsynaptic dopamine receptors, which can influence dopaminergic signaling pathways .
  • Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a potential role in treating infections .

Antimicrobial Activity

Research has demonstrated that this compound exhibits considerable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentrations (MIC) : Various synthesized derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing MIC values comparable to clinically used antibiotics .
CompoundMIC (µg/mL)Target Organism
Derivative A8Staphylococcus aureus
Derivative B16Escherichia coli
Derivative C32Pseudomonas aeruginosa

Cytotoxicity Studies

In cytotoxicity assessments, certain derivatives displayed low toxicity levels against primary mammalian cell lines, indicating a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antidepressant Effects : A study developed novel analogs based on the piperazine structure, demonstrating dual activity as dopamine receptor agonists and antagonists. These compounds were evaluated for their ability to modulate dopaminergic signaling in animal models .
  • Genotoxicity : Investigations into the genotoxic potential of related compounds have shown that impurities can induce genetic mutations. This highlights the importance of purity in pharmacological applications .
  • Antimicrobial Efficacy : A comprehensive study on synthesized piperazine derivatives revealed significant antibacterial properties against resistant strains, suggesting that modifications to the piperazine structure can enhance efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-chloropropyl)-4-(3,4-dichlorophenyl)piperazine, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a chloropropyl group onto a pre-functionalized piperazine core (e.g., using 1-(3,4-dichlorophenyl)piperazine as a starting material) under reflux conditions with a polar aprotic solvent like DMF. Purification is achieved via normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) to remove unreacted intermediates . Purity (>95%) can be verified using HPLC with UV detection at 254 nm, referencing retention times against known standards .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR (in CDCl3_3 or DMSO-d6_6) identify substituent positions and confirm the piperazine backbone. Key signals include aromatic protons (δ 6.8–7.4 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode confirms molecular weight (e.g., C13_{13}H16_{16}Cl3_3N2_2, expected [M+H]+^+: 329.02) .
  • Infrared (IR) Spectroscopy : Peaks at ~750 cm1^{-1} (C-Cl stretching) and ~1600 cm1^{-1} (aromatic C=C) validate functional groups .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent degradation .
  • Emergency Measures : For spills, neutralize with activated carbon and dispose as hazardous waste. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s dopamine receptor affinity?

  • Methodological Answer :

  • Functional Group Variation : Systematically modify substituents (e.g., replace chloropropyl with fluoropropyl or alkyl chains) and assess binding affinity via radioligand displacement assays (e.g., 3^3H-spiperone for D2_2/D3_3 receptors) .
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with dopamine receptor subtypes (e.g., D3_3 receptor PDB: 3PBL). Focus on hydrophobic pockets and hydrogen bonding with Ser192/His349 residues .
  • In Vivo Validation : Test behavioral effects in rodent models (e.g., locomotor activity assays) to correlate SAR with functional outcomes .

Q. How do computational methods resolve contradictions in reported pharmacological activities (e.g., serotonin vs. dopamine receptor selectivity)?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from receptor-binding assays (e.g., Ki values) across studies and perform statistical clustering to identify outlier results due to assay conditions (e.g., cell line differences) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to compare binding stability. For example, analyze RMSD plots to determine if chlorophenyl groups induce conformational changes in serotonin 5-HT2A_{2A} vs. dopamine D3_3 receptors .
  • Experimental Replication : Standardize assay protocols (e.g., uniform CHO-K1 cells and incubation times) to minimize variability .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :

  • Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction temperature, solvent ratio). For example, a central composite design can optimize reflux time and catalyst loading (e.g., K2_2CO3_3) for chloropropyl substitution .
  • Continuous Flow Chemistry : Transition from batch to microreactor systems to enhance heat/mass transfer and reduce side reactions (e.g., dimerization) .
  • In-Line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress and intermediate stability .

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